4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a nitrile group, a methyl group, and a pyridin-2-ylmethylsulfanyl group
Future Directions
The future directions for the study and application of “4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile” and related compounds could involve further exploration of their use as precursors for the preparation of materials like SnS nanoplatelets, which have potential applications in lithium ion batteries .
Mechanism of Action
Target of Action
Similar compounds have been used as precursors for the preparation of materials like sns nanoplatelets
Mode of Action
The mode of action of 4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and further functionalization steps . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Lansoprazole: Another proton pump inhibitor with a pyridinylmethylsulfanyl group.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness: 4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-7-11(2)17-14(13(10)8-15)18-9-12-5-3-4-6-16-12/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMIYHNKLLREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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